molecular formula C9H16N2O2 B11910259 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide

Cat. No.: B11910259
M. Wt: 184.24 g/mol
InChI Key: OXSAYFWIWHZXSQ-UHFFFAOYSA-N
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Description

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide (CAS 1707391-29-4) is a synthetic organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This chemical features a rigid, three-dimensional 2-azaspiro[3.3]heptane scaffold, a structure of significant interest in modern medicinal chemistry for its potential to improve the physicochemical and pharmacological properties of drug candidates. The compound serves as a valuable building block for research and development, particularly in the discovery of new therapeutic agents. Recent patent literature highlights the application of 2-azaspiro[3.3]heptane derivatives as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Given that STAT3 is a well-validated oncoprotein implicated in tumor proliferation, survival, and immune evasion, this compound and its structural analogs represent promising candidates for investigative oncology and the development of novel anticancer therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(2-azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide

InChI

InChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12)

InChI Key

OXSAYFWIWHZXSQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1CC2(C1)CNC2

Origin of Product

United States

Preparation Methods

Cyclization of Cyclobutane-1,1-Dimethanol Derivatives

A widely adopted method begins with cyclobutane-1,1-dicarboxylic acid, which undergoes a two-step reduction using lithium aluminum hydride (LiAlH₄) or borane-THF to yield cyclobutane-1,1-dimethanol. Subsequent mesylation with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine generates the dimethanesulfonate intermediate. Cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) and potassium carbonate at elevated temperatures (80–100°C) forms the spirocyclic sulfonamide-protected intermediate. Deprotection using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) yields 2-azaspiro[3.3]heptane.

Key Data:

  • Yield for cyclization step: 72–85%

  • Deprotection efficiency: >90%

Reductive Detosylation of 2-Tosyl-2-azaspiro[3.3]heptane

An alternative route involves reductive cleavage of the tosyl group from 2-tosyl-2-azaspiro[3.3]heptane. Treatment with sodium naphthalenide in 1,2-dimethoxyethane at 0°C achieves quantitative detosylation, yielding the free amine. This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.

Key Data:

  • Reaction time: 1 hour

  • Yield: 83%

The introduction of the ether-linked side chain at the 6-position of the spirocyclic amine is critical for accessing the target molecule.

Nucleophilic Substitution with Chloroacetamide Derivatives

Activation of the spirocyclic amine’s hydroxyl group (generated via Boc-protection and subsequent deprotection) as a leaving group (e.g., mesylate or tosylate) enables nucleophilic substitution with N-methylacetamide. For example, reacting 6-hydroxy-2-azaspiro[3.3]heptane (Boc-protected) with methanesulfonyl chloride forms the mesylate intermediate, which undergoes substitution with N-methylacetamide in the presence of potassium carbonate in DMSO.

Key Data:

  • Optimal solvent: DMSO or DMF

  • Temperature: 50–80°C

  • Yield: 65–78%

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a complementary approach, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 6-hydroxy-2-azaspiro[3.3]heptane with N-methyl-2-hydroxyacetamide. This method avoids the need for pre-activation of the hydroxyl group and proceeds under mild conditions.

Key Data:

  • Reaction time: 12–24 hours

  • Yield: 70–82%

N-Methylacetamide Side Chain Installation

Direct Amidation of Carboxylic Acid Intermediates

A modular strategy involves coupling 2-(2-azaspiro[3.3]heptan-6-yloxy)acetic acid with methylamine using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is favored for its compatibility with Boc-protected intermediates.

Key Data:

  • Coupling reagents: EDC/HOBt or PyBrop

  • Solvent: Dichloromethane or DMF

  • Yield: 75–88%

Reductive Amination of Keto Intermediates

Alternative routes employ reductive amination of 2-(2-azaspiro[3.3]heptan-6-yloxy)acetaldehyde with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This method is less common due to challenges in aldehyde stability but offers a one-step pathway to the acetamide.

Key Data:

  • Reaction pH: 6–7 (acetic acid buffer)

  • Yield: 60–68%

Optimization of Protecting Group Strategies

Boc Protection-Deprotection Sequences

The tert-butoxycarbonyl (Boc) group is extensively used to protect the spirocyclic amine during functionalization. Boc-anhydride in tetrahydrofuran (THF) with aqueous sodium hydroxide introduces the protecting group, while hydrochloric acid in ethyl acetate achieves deprotection.

Key Data:

  • Boc protection yield: 85–92%

  • Deprotection time: 30 minutes

Alternative Sulfonamide Protections

2-Nitrobenzenesulfonamide serves as a transient protecting group, enabling selective deprotection under mild conditions (dodecyl mercaptan/DBU). This strategy minimizes side reactions during ether linkage formation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Cyclization-MesylationCyclization, mesylation, substitution65–78Scalable, high purityMulti-step, costly reagents
Mitsunobu CouplingDirect ether formation70–82Mild conditions, fewer stepsRequires stoichiometric reagents
Reductive AminationAldehyde amination60–68One-step side chain installationLow yield, aldehyde instability

Chemical Reactions Analysis

Types of Reactions

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide derivatives and spirocyclic analogs documented in the literature. Below is a detailed analysis:

Structural Analogues

a) 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone (CAS 1707364-58-6)
  • Key Differences: Replaces the N-methylacetamide group with a morpholinoethanone moiety.
b) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
  • Key Differences: Features a cyano group and a methylamino-carbamoyl substituent.
  • Notably, toxicological data for this compound remain understudied .
c) Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Key Differences : Contains a chloro-substituted aromatic ring and a methoxymethyl group.
  • Implications : Alachlor is a herbicide with documented environmental persistence. The chloro and methoxymethyl groups contribute to its lipophilicity and pesticidal activity, contrasting with the spirocyclic ether in the target compound, which lacks halogenation .

Functional Analogues

a) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e, PF 43(1))
  • Key Differences: Incorporates a peptide-like backbone with amino and hydroxy groups, linked to a dimethylphenoxy-acetamide.
  • Implications: The polar hydroxy and amino groups enhance water solubility and may target proteases or peptidases, unlike the spirocyclic ether in the target compound, which is more likely to engage in hydrophobic interactions .
b) Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
  • Key Differences : Contains a thienyl ring and a branched methoxy-methylethyl group.
  • Implications : Dimethenamid’s thiophene ring and chloro substituent enhance soil mobility and herbicidal activity. The target compound’s spirocyclic structure may instead favor CNS penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents CAS Number Primary Use/Activity Reference
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide Spirocyclic ether, N-methylacetamide Not explicitly provided Under investigation (inferred)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbamoyl 6972-77-6 Unknown (toxicity unstudied)
Alachlor Chloro, methoxymethyl, diethylphenyl 15972-60-8 Herbicide
Compound e (PF 43(1)) Amino-hydroxy-diphenylhexan-yl, dimethylphenoxy N/A Potential protease targeting

Table 2: Pharmacokinetic Inferences

Property Target Compound Alachlor Compound e (PF 43(1))
Lipophilicity Moderate (spirocyclic ether) High (chloro, aromatic) Low (polar groups)
Metabolic Stability Likely high (rigid structure) Moderate Variable (peptide-like)
Target Selectivity CNS or enzyme modulation Herbicidal Protease inhibition

Research Findings and Gaps

  • Structural Advantages : The spirocyclic ether in the target compound may reduce off-target effects compared to halogenated analogs like alachlor or dimethenamid .
  • Toxicity Data: Limited toxicological information is available for this compound, contrasting with compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide, which explicitly lacks thorough safety profiling .

Biological Activity

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is C9_9H16_{16}N2_2O2_2, with a molecular weight of approximately 171.22 g/mol. This compound has garnered attention for its possible applications in medicinal chemistry, particularly as a ligand in biochemical assays.

Chemical Structure

The structural complexity of this compound contributes to its biological interactions. The spirocyclic framework enhances binding affinity to various biological targets, which may include enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations are ongoing to determine its effectiveness in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. The spirocyclic structure likely facilitates interactions with active sites of enzymes or receptors, leading to modulation of their activity.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies :
    • A study assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at certain concentrations.
  • Anticancer Research :
    • In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction :
    • Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, with findings indicating significant inhibition rates compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against selected bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionSignificant inhibition observed

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of derivatives with varied properties. Its applications extend beyond medicinal chemistry into fields such as drug development and biochemical research.

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide?

  • Methodological Answer : A robust synthesis protocol typically involves:
  • Core spirocyclic formation : Cyclization reactions under controlled temperatures (e.g., reflux in toluene) to construct the 2-azaspiro[3.3]heptane moiety .
  • Functionalization : Coupling the spirocyclic intermediate with activated acetic acid derivatives (e.g., using carbodiimide-based reagents like EDC/HOBt) to form the acetamide bond .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to ensure >95% purity .
    Key parameters include solvent polarity, reaction time, and stoichiometric ratios of coupling agents .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the spirocyclic structure and substituent positions (e.g., azaspiro[3.3]heptane oxygen linkage) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and spatial arrangement .

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistical optimization (e.g., factorial designs) to identify critical variables (temperature, catalyst loading) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .
  • In-line Monitoring : Techniques like FTIR or HPLC to track reaction progress and minimize side products .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for spirocyclic ring-opening/closing reactions .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in biological systems .
  • Machine Learning (ML) : Training models on existing spirocyclic compound datasets to predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Methodological Answer :
  • Purity Validation : Re-analyzation via HPLC-MS to rule out impurities (>99% purity required for bioassays) .
  • Assay Standardization : Use of reference compounds (e.g., positive controls like doxorubicin for cytotoxicity assays) and harmonized protocols (e.g., CLSI guidelines) .
  • Structural Analog Comparison : Testing derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • Cryo-EM/X-ray Crystallography : Resolve 3D binding conformations in enzyme active sites (e.g., proteases or kinases) .

Q. How can researchers design experiments to study metabolic stability in vivo?

  • Methodological Answer :
  • In vitro Hepatocyte Assays : Incubation with primary hepatocytes and LC-MS/MS to identify phase I/II metabolites .
  • Isotope Labeling : Use of 14C-labeled compounds to track metabolic pathways in animal models .
  • Pharmacokinetic Modeling : Compartmental analysis to estimate half-life (t1/2) and clearance rates .

Data Analysis and Contradiction Management

Q. What statistical methods address variability in synthetic yield data across laboratories?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
  • Sensitivity Analysis : Identify outliers via Grubbs’ test or principal component analysis (PCA) .
  • Reproducibility Protocols : Collaborative trials with standardized reagents and equipment calibration .

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